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Compound of Interest

Compound Name: (Z)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B1214718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

key pentafluoropropene isomers: 1,2,3,3,3-pentafluoropropene (HFO-1225ye), 1,1,3,3,3-

pentafluoropropene (HFO-1225zc), and 1,1,2,3,3-pentafluoropropene (HFO-1225yc). These

compounds are of significant interest as next-generation refrigerants, propellants, and building

blocks in chemical synthesis due to their low global warming potential. A thorough

understanding of their thermodynamic behavior is crucial for the design and optimization of

systems utilizing these fluorinated olefins.

Core Thermodynamic Properties
The fundamental thermodynamic properties of these isomers dictate their performance in

various applications. Key parameters include molecular weight, boiling point, enthalpy of

formation, entropy, specific heat capacity, and vapor pressure.

General Properties
A summary of the fundamental physical properties of the pentafluoropropene isomers is

provided in Table 1.
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Property
HFO-1225ye
(Z-isomer)

HFO-1225ye
(E-isomer)

HFO-1225zc HFO-1225yc

Chemical Name

(Z)-1,2,3,3,3-

Pentafluoroprope

ne

(E)-1,2,3,3,3-

Pentafluoroprope

ne

1,1,3,3,3-

Pentafluoroprope

ne

1,1,2,3,3-

Pentafluoroprope

ne

Molecular

Formula
C₃HF₅ C₃HF₅ C₃HF₅ C₃HF₅

Molecular Weight

( g/mol )
132.03[1] 132.033[2] 132.03[3][4] 132.033

Normal Boiling

Point (°C)
-21[5] -18.5[2] -21[6] 1-2

Enthalpy, Entropy, and Specific Heat
Experimental data for the standard enthalpy of formation, standard entropy, and specific heat

capacity of these specific isomers are not readily available in the public domain. However, for

HFO-1225zc, calculated thermodynamic properties using the Joback method are presented in

Table 2. It is important to note that these are estimations and experimental verification is

required for high-precision applications.

Property HFO-1225zc (Calculated)

Standard Gibbs Free Energy of Formation

(kJ/mol)
-925.16[3]

Standard Enthalpy of Formation (gas, kJ/mol) -987.12[3]

Enthalpy of Fusion (kJ/mol) 10.40[3]

Enthalpy of Vaporization (kJ/mol) 16.93[3]

For the isomerization between the (Z) and (E) forms of HFO-1225ye, the following

thermodynamic data have been reported:

Enthalpy of Z to E isomerization: +2.843 (±0.1) kcal/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/US20210380858A1/en
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1814886&Mask=4
https://pubs.acs.org/doi/10.1021/je0100387
https://www.researchgate.net/publication/282590429_Compressed_Liquid_Density_and_Vapor_Phase_PvT_Measurements_of_cis_-12333-Pentafluoroprop-1-ene_R1225yeZ
https://www.smolecule.com/products/s593442
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1814886&Mask=4
https://www.buyersguidechem.com/chemicalproperty_100892309560.html
https://pubs.acs.org/doi/10.1021/je0100387
https://pubs.acs.org/doi/10.1021/je0100387
https://pubs.acs.org/doi/10.1021/je0100387
https://pubs.acs.org/doi/10.1021/je0100387
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entropy of Z to E isomerization: 0.74 eu (entropy units)

The positive enthalpy of isomerization indicates that the (Z) isomer is more thermodynamically

stable than the (E) isomer.

Vapor Pressure
Comprehensive experimental vapor pressure data as a function of temperature for all three

isomers is limited. For 1,1,1,3,3-pentafluoropropane (R-245fa), a structurally related compound,

detailed vapor pressure measurements have been conducted and fitted to the Antoine

equation. While not a direct isomer of pentafluoropropene, this data provides insight into the

behavior of similar fluorinated propanes.

Experimental Protocols
The determination of thermodynamic properties relies on precise and well-established

experimental techniques. The following sections outline the methodologies commonly

employed for the key parameters discussed.

Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of fluorinated organic compounds is most reliably

determined using combustion calorimetry.

Methodology: Oxygen Bomb Calorimetry

Sample Preparation: A precise mass of the pentafluoropropene isomer is placed in a sample

holder within a high-pressure vessel, known as a "bomb."

Combustion: The bomb is filled with a high pressure of pure oxygen. The combustion is

initiated by passing an electric current through a fuse wire in contact with the sample.

Temperature Measurement: The bomb is submerged in a known mass of water in a

calorimeter. The temperature of the water is meticulously monitored before and after

combustion.

Heat Calculation: The heat released by the combustion reaction is calculated from the

temperature rise of the water and the heat capacity of the calorimeter system.
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Correction to Standard State: Corrections are applied to account for the heat of combustion

of the fuse wire and any incomplete combustion products. The energy of combustion is then

used to calculate the standard enthalpy of formation using Hess's Law, with known standard

enthalpies of formation for the combustion products (CO₂, HF, and H₂O).

General Workflow for Thermodynamic Property Determination
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Caption: Experimental workflow for thermodynamic property determination.
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Determination of Specific Heat Capacity
The specific heat capacity (Cp) of gaseous refrigerants can be determined using methods such

as differential scanning calorimetry (DSC) or classical methods like the continuous-flow

calorimeter.

Methodology: Differential Scanning Calorimetry (DSC)

Sample and Reference: A known mass of the gaseous sample is hermetically sealed in a

sample pan. An identical empty pan serves as a reference.

Controlled Heating: Both the sample and reference pans are heated at a precisely controlled

rate over the desired temperature range.

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required

to maintain the sample and reference at the same temperature.

Calculation: The specific heat capacity is calculated from this differential heat flow, the

heating rate, and the mass of the sample. A baseline measurement with two empty pans and

a calibration with a standard material of known specific heat capacity (e.g., sapphire) are

performed to ensure accuracy.

Determination of Vapor Pressure
Vapor pressure is a critical property for refrigerants and can be measured using static or

dynamic methods. The static method is widely used for its accuracy.

Methodology: Static Vapor Pressure Measurement

Sample Degassing: A pure sample of the pentafluoropropene isomer is placed in a

thermostatically controlled equilibrium cell. The sample is thoroughly degassed to remove

any dissolved air or other non-condensable gases.

Temperature Control: The temperature of the equilibrium cell is precisely controlled and

measured using a calibrated thermometer.

Pressure Measurement: The system is allowed to reach thermal and phase equilibrium, at

which point the pressure of the vapor phase is measured using a high-precision pressure
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transducer.

Data Collection: Vapor pressure measurements are taken at various temperatures to

establish the vapor pressure curve. The data is often fitted to a vapor pressure equation,

such as the Antoine or Wagner equation, to allow for interpolation.

Modeling of Thermodynamic Properties
In addition to experimental measurements, thermodynamic properties of refrigerants are often

modeled using equations of state (EoS). Common models include the Martin-Hou, Peng-

Robinson, and Helmholtz energy equations of state. These models, when properly formulated

and fitted with experimental data, can accurately predict a wide range of thermodynamic

properties over various conditions of temperature and pressure.

Thermodynamic Modeling Workflow
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Caption: Workflow for thermodynamic property modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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